Nonafluorobutanesulfonic acid hydrate

Übersicht

Beschreibung

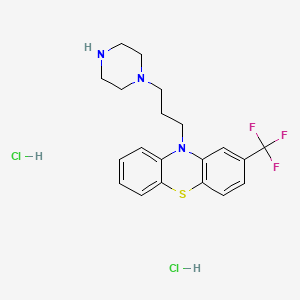

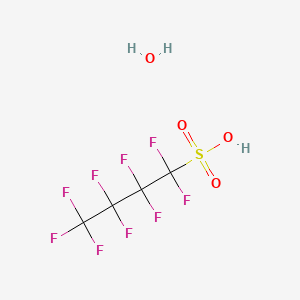

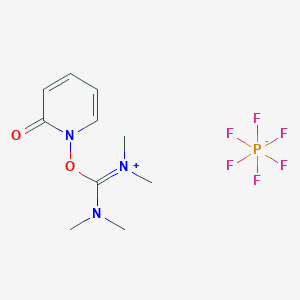

Nonafluorobutanesulfonic acid hydrate is a perfluoroalkanesulfonic acid that is butane-1-sulfonic acid in which all of the hydrogens of the butyl group have been replaced by fluorines . It has a role as a surfactant .

Synthesis Analysis

Nonafluorobutanesulfonic anhydride can be synthesized by using potassium nonafluorobutane-sulfonate as the starting material . It can play the role of an activating agent in the synthesis of 4-bromothieno [2,3- b ]pyridine via reaction with tetra- n -butylammonium bromide in dichloromethane .Molecular Structure Analysis

The molecular weight of Nonafluorobutanesulfonic acid hydrate is 318.12 . The IUPAC name is 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonic acid hydrate . The InChI code is 1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 .Physical And Chemical Properties Analysis

Nonafluorobutanesulfonic acid hydrate has a molecular weight of 318.12 . The InChI code is 1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 .Wissenschaftliche Forschungsanwendungen

Alkylation and Silylation Reagents

- Preparation of Esters : Nonafluorobutanesulfonic acid is used to prepare alkyl, silyl, germyl, and stannyl esters. These compounds serve as powerful alkylating or silylating reagents (Frasch, Sundermeyer, & Waldi, 1992).

Solvolysis Reactions

- Solvolytic Properties : Nonafluorobutanesulfonates, known as nonaflates, are identified as the best leaving group in solvolysis reactions, outperforming trifluoromethanesulfonates (Subramanian & Hanack, 1972).

Catalysis and Coupling Reactions

- Suzuki Couplings : Alkenyl nonaflates are excellent substrates in palladium-catalyzed coupling reactions, particularly in Suzuki couplings, offering high yields and efficient reaction times (Hoegermeier & Reissig, 2007).

- Cross-Coupling Reactions : Nonafluorobutanesulfonic acid derivatives are used in the synthesis of phosphono-containing enynes and dienes via palladium-catalyzed coupling reactions (Okauchi et al., 1999).

High-Reactivity Oxidants

- Copper-Catalyzed Synthesis : Nonafluorobutanesulfonyl azide is a highly reactive oxidant used in copper-catalyzed synthesis of 1,3-diynes from terminal alkynes, noted for its fast reaction time and good yields (Suárez et al., 2015).

Protic Ionics

- Electrochemical Applications : Nonafluorobutanesulfonic acid reacts with Nitrilotri(methylenephosphonic acid) to produce protic ionics, exhibiting potential for use in high-temperature electrochemical devices like fuel cells and water electrolyzers (Jalili, Geppi, & Tricoli, 2015).

Fuel Cell Applications

- Fuel Cell Electrolytes : A protic ionic liquid based on ethylmethylpropylammonium nonafluorobutanesulfonate exhibits properties suitable for nonhumidified intermediate-temperature fuel cells (Yasuda et al., 2009).

Photocatalysis

- Photocatalytic Degradation : Research on the UV-photon-induced degradation of heptafluorobutanoic acid in the presence of titanium dioxide revealed that nonafluorobutanesulfonic acid is resistant to degradation under these conditions, indicating its chemical stability (Dillert, Bahnemann, & Hidaka, 2007).

Energy Storage

- Gel Polymer Electrolytes for Batteries : Nonafluorobutanesulfonate-based ionic liquid gel polymer electrolytes show promise as active separators in lithium-ion battery applications, demonstrating high ionic conductivity and good cycling performance (Karuppasamy et al., 2016).

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEQYJCPIAPLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F9O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonafluorobutanesulfonic acid hydrate | |

CAS RN |

59933-66-3 | |

| Record name | 59933-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)

![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)